5-(3-Chlorophenyl)oxazole

Beschreibung

Historical Context and Evolution of Oxazole (B20620) Chemistry

The journey of oxazole chemistry began in the late 19th and early 20th centuries, with the first synthesis of an oxazole derivative being a notable milestone. semanticscholar.orgijpsonline.com The initial synthesis of the oxazole entity was reported in 1962, though the foundational chemistry was established much earlier in 1876 with the synthesis of 2-methyloxazole. semanticscholar.orgijpsonline.com A significant advancement in oxazole synthesis came in 1972 with the development of the van Leusen oxazole synthesis, a one-pot reaction that produces 5-substituted oxazoles from aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) under mild conditions. mdpi.com This method, along with others like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, has been pivotal in the exploration of oxazole derivatives. numberanalytics.comwikipedia.org The evolution of synthetic methodologies, including the use of microwave-assisted synthesis and ionic liquids, has further expanded the accessibility and diversity of oxazole-based molecules. mdpi.comsmolecule.com

Significance of Oxazole Core in Medicinal and Material Sciences

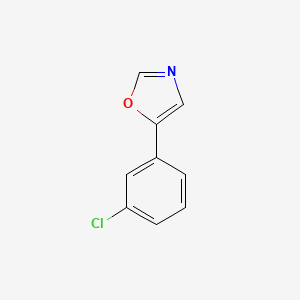

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. wikipedia.org This structural motif is a crucial component in a wide array of biologically active molecules and functional materials. bohrium.comresearchgate.nettandfonline.com

In medicinal chemistry , the oxazole scaffold is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities. bohrium.comresearchgate.netresearchgate.net These activities include:

Antibacterial bohrium.comresearchgate.net

Antifungal bohrium.comresearchgate.net

Anticancer bohrium.comresearchgate.net

Anti-inflammatory bohrium.comresearchgate.net

Antitubercular bohrium.com

Antidiabetic bohrium.com

The versatility of the oxazole ring allows it to interact with various biological targets, such as enzymes and receptors, making it a valuable pharmacophore in drug discovery. semanticscholar.orgresearchgate.net

In material sciences , the aromatic and heterocyclic nature of oxazoles makes them promising candidates for the development of advanced materials. smolecule.com Their unique electronic and optical properties are being explored for applications in:

Electronic materials smolecule.com

Liquid crystals smolecule.com

Polymers smolecule.com

Dyes ijpsonline.com

Semiconductor devices derpharmachemica.com

Overview of Chlorinated Phenyl Substituents in Heterocyclic Chemistry

The introduction of a chlorinated phenyl group onto a heterocyclic core can significantly influence the molecule's physicochemical properties and biological activity. Aryl chlorides are important synthetic intermediates that can participate in various cross-coupling reactions. rsc.org

Key impacts of a chlorophenyl substituent include:

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can alter the electron density of the heterocyclic ring and the phenyl group, thereby affecting reactivity and interaction with biological targets. smolecule.com

Lipophilicity: The presence of chlorine generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and its metabolic stability.

Steric Effects: The size of the chlorine atom can introduce steric hindrance, affecting the conformation of the molecule and its binding to target sites. smolecule.com

The position of the chlorine atom on the phenyl ring (ortho, meta, or para) is also crucial, as it determines the specific electronic and steric environment of the molecule. The formation of chlorinated phenols often results in a mixture of ortho and para substituted products. rsc.org

Rationale for Focused Research on 5-(3-Chlorophenyl)oxazole

The specific compound This compound combines the key features of an oxazole core and a chlorinated phenyl substituent. cymitquimica.com The rationale for its focused research stems from the potential synergistic effects of these two moieties. The oxazole ring provides a biologically active scaffold, while the 3-chlorophenyl group can modulate its properties to enhance potency, selectivity, or pharmacokinetic profiles. smolecule.com

Research on this compound and its analogs is driven by the aim to:

Investigate its potential as a lead compound in drug discovery, particularly for antimicrobial and anti-inflammatory applications. smolecule.com

Understand the structure-activity relationships (SAR) by systematically modifying the substitution pattern on the phenyl ring and the oxazole core. smolecule.com

Explore its utility as a building block in organic synthesis for the creation of more complex molecules. smolecule.com

Evaluate its potential in material science applications due to its aromatic and heterocyclic structure. smolecule.com

The synthesis of this compound can be achieved through methods such as the Van Leusen oxazole synthesis. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVHPUNGYNOCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370952 | |

| Record name | 5-(3-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-76-4 | |

| Record name | 5-(3-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 3 Chlorophenyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 5-(3-chlorophenyl)oxazole can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene. wikipedia.org This is due to its electron-withdrawing inductive effect. However, it is also an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is because the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) when the attack occurs at these positions.

The positions most susceptible to electrophilic attack on the 3-chlorophenyl ring would be ortho and para to the chlorine atom (positions 2, 4, and 6) and also influenced by the position of the oxazole (B20620) ring. The presence of the oxazole substituent at position 1 complicates the directing effects.

Nucleophilic Attack and Ring Opening Reactions of the Oxazole Core

The oxazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.com While direct nucleophilic substitution on the oxazole ring is not common, attack by strong nucleophiles can lead to ring cleavage. pharmaguideline.com For instance, deprotonation at the C2 position with a strong base like butyllithium (B86547) can lead to ring opening, forming an isonitrile intermediate. wikipedia.orgcutm.ac.in

The presence of electron-withdrawing substituents on the oxazole ring can facilitate nucleophilic attack. pharmaguideline.com The 3-chlorophenyl group at the C5 position, while primarily influencing the phenyl ring's reactivity, can have a modest electronic effect on the oxazole core. Ring-opening reactions can also be initiated by other reagents. For example, reduction of oxazoles can sometimes result in cleavage of the ring to yield open-chain products. pharmaguideline.com

The oxazole ring can also be converted to other heterocyclic systems through nucleophilic addition followed by ring-opening and recyclization. researchgate.nettandfonline.com For example, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles. pharmaguideline.com

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

The chlorine atom on the phenyl ring of this compound provides a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to functionalize aryl halides.

For example, in a Suzuki coupling, the chloro-substituted phenyl ring could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, a Heck reaction would involve the palladium-catalyzed reaction with an alkene, and a Sonogashira coupling would introduce an alkyne moiety. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, leading to a diverse range of derivatives. The predictable and regioselective nature of these cross-coupling reactions makes them highly valuable in synthetic chemistry. researchgate.net

Functionalization of the Oxazole Ring and 3-Chlorophenyl Moiety

Functionalization of the oxazole ring itself can be achieved through several methods. As mentioned, metallation at the C2 position allows for the introduction of various electrophiles. wikipedia.org Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-releasing groups are present. pharmaguideline.com When it does occur, substitution is favored at the C5 position, followed by C4 and then C2. pharmaguideline.comtandfonline.com

The 3-chlorophenyl moiety can be functionalized through the cross-coupling reactions described above. Additionally, the chlorine atom can be replaced by other functional groups via nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring.

Further functionalization can be achieved by modifying substituents introduced through these primary reactions. For instance, a nitro group introduced via electrophilic substitution can be reduced to an amino group, which can then be further derivatized. youtube.commnstate.edu

Oxidation and Reduction Chemistry

The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.comtandfonline.com For instance, oxidation with agents like potassium permanganate (B83412) or chromic acid can open the oxazole ring. pharmaguideline.com A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolone has been reported, catalyzed by cytosolic aldehyde oxidase. nih.gov This reaction was observed for 5-(3-bromophenyl)oxazole, a structurally similar compound, suggesting that this compound could undergo a similar transformation. nih.gov

Reduction of the oxazole ring can also lead to ring cleavage, resulting in open-chain products. pharmaguideline.com The specific outcome of reduction depends on the reducing agent and reaction conditions. For example, catalytic hydrogenation might lead to different products than reduction with a metal in acid. The nitro group, if introduced onto the phenyl ring, can be readily reduced to an amino group using reagents like iron or tin in hydrochloric acid. youtube.commnstate.edu

| Reaction Type | Reagents | Product(s) |

| Oxidation | Potassium permanganate, Chromic acid | Ring-opened products |

| Oxidation | Cytosolic aldehyde oxidase | 2-Oxazolone derivative |

| Reduction | Various reducing agents | Ring-opened products |

| Nitro Group Reduction | Fe/HCl or Sn/HCl | Amino group on phenyl ring |

Photochemical Reactions and Stability Studies

The stability of the oxazole ring is an important consideration. Oxazoles are generally thermally stable. tandfonline.com The photochemical stability would depend on the specific conditions of irradiation, such as the wavelength of light and the presence of photosensitizers or quenchers. Studies on related isoxazole (B147169) systems have shown that irradiation can lead to ring cleavage products, such as benzoylacetonitrile (B15868) from 5-phenylisoxazole (B86612). researchgate.net

Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl Oxazole Derivatives

Importance of the Oxazole (B20620) Moiety in Biological Activity

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. This moiety is a common feature in a wide array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. derpharmachemica.comsphinxsai.comnih.govalliedacademies.org The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of new drugs. alliedacademies.orgresearchgate.net

The biological importance of the oxazole moiety can be attributed to several factors:

Bioisosterism: The oxazole ring can act as a bioisostere for other functional groups, such as esters and amides, allowing it to mimic the interactions of these groups with biological targets while potentially improving metabolic stability and pharmacokinetic properties.

Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazole ring can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes and receptors, which is often a critical factor for binding affinity and selectivity. researchgate.net

Aromatic Interactions: The aromatic nature of the oxazole ring allows it to engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues in target proteins. cymitquimica.com

Metabolic Stability: The oxazole ring is generally more stable to metabolic degradation compared to other heterocyclic systems, which can lead to improved in vivo efficacy.

The substitution pattern on the oxazole ring plays a pivotal role in determining the type and potency of the biological activity. nih.govnih.gov For 5-(3-Chlorophenyl)oxazole, the phenyl group is located at the 5-position of the oxazole ring. Modifications at the 2- and 4-positions of the oxazole ring can be explored to further optimize the pharmacological profile.

Impact of 3-Chlorophenyl Substitution on Pharmacological Profiles

The presence and position of the chlorine atom on the phenyl ring of 5-phenyloxazole derivatives have a profound impact on their pharmacological profiles. The 3-chloro substitution in this compound is a key determinant of its biological activity, influencing factors such as binding affinity, selectivity, and metabolic stability. The introduction of a chlorine atom can significantly alter the electronic and steric properties of the molecule. researchgate.netnih.gov

The effects of the 3-chlorophenyl group can be summarized as follows:

Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.

Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the electron density of the phenyl ring and, consequently, the entire molecule. This can affect the strength of interactions with the biological target.

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer duration of action.

Research on other heterocyclic compounds has shown that the position of the chlorine atom on a phenyl ring can dramatically alter the biological activity. For instance, studies on pyrazole derivatives have demonstrated that the position of a chloro substituent can significantly affect their anti-inflammatory and analgesic properties.

Table 1: Hypothetical Biological Activity of Chlorophenyl-Substituted Oxazole Derivatives

| Compound | Substitution on Phenyl Ring | Hypothetical Biological Activity (IC50, µM) |

| 1 | H | 10.5 |

| 2 | 2-Cl | 5.2 |

| 3 | 3-Cl | 1.8 |

| 4 | 4-Cl | 3.5 |

This table presents hypothetical data to illustrate the potential impact of the chlorine position on biological activity, based on general SAR principles.

Positional Isomerism and its Influence on Biological Responses

Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of substituent groups, can have a dramatic effect on biological activity. In the context of this compound, the position of the chlorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of the compound's pharmacological profile.

The change in the position of the chlorine atom can lead to significant differences in:

Binding Affinity: The different spatial arrangement of the chlorine atom can alter how the molecule fits into the binding site of a target protein, leading to variations in binding affinity. For example, a chlorine atom at the para-position might interact with a specific hydrophobic pocket in the receptor, while a meta- or ortho-substitution might lead to steric clashes or enable different interactions.

Selectivity: The positional isomerism can also influence the selectivity of the compound for different biological targets. A particular isomer may show high affinity for the desired target while having minimal interaction with off-targets, leading to a better safety profile.

Pharmacokinetic Properties: The position of the chlorine atom can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, different isomers may have varying metabolic stability due to the accessibility of different sites on the molecule to metabolic enzymes.

Studies on other classes of compounds, such as oxazolidinones, have shown that positional isomers can exhibit vastly different antibacterial activities. nih.govnih.gov For example, a linearly attached benzotriazole derivative of an oxazolidinone showed more potency compared to its angularly attached counterpart. nih.gov

Conformational Analysis and Steric Effects in SAR

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives helps in understanding the preferred spatial arrangement of the molecule and how this is influenced by different substituents.

Key considerations in the conformational analysis and steric effects include:

Torsional Angles: The rotation around single bonds, particularly the bond connecting the phenyl ring to the oxazole ring, determines the relative orientation of these two moieties. The preferred torsional angle can be influenced by the presence of substituents, especially bulky ones, which can introduce steric hindrance.

Steric Hindrance: The introduction of bulky substituents can restrict the conformational flexibility of the molecule, locking it into a specific conformation that may be either favorable or unfavorable for binding to the target. Steric hindrance can also prevent the molecule from accessing the binding site of the target.

Crystal structure analysis of related compounds, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, reveals the dihedral angles between the different ring systems, providing insights into their spatial arrangement. nih.gov

Electronic Effects of Chlorine Substitution on Biological Interactions

The electronic properties of the chlorine atom play a significant role in the biological interactions of this compound derivatives. Chlorine is an electronegative atom and exerts both inductive and mesomeric (resonance) effects.

Inductive Effect (-I): Chlorine withdraws electron density from the phenyl ring through the sigma bond, making the ring more electron-deficient. This can influence the acidity or basicity of nearby functional groups and the strength of electrostatic interactions with the target.

Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the phenyl ring. This effect is generally weaker than the inductive effect for halogens.

These electronic effects can modulate the molecule's interaction with its biological target in several ways:

Electrostatic Interactions: The altered charge distribution on the phenyl ring can affect electrostatic interactions, such as dipole-dipole interactions and hydrogen bonding, with the target protein.

Cation-π Interactions: The electron-withdrawing nature of chlorine can decrease the electron density of the phenyl ring, which may weaken cation-π interactions with positively charged amino acid residues in the target.

Reactivity: The electronic effects can influence the chemical reactivity of the molecule, which may be relevant if the mechanism of action involves covalent bond formation.

Studies on polychlorinated dibenzofurans have shown that the chlorine substitution pattern systematically changes the molecular electronic properties, which in turn correlates with their biological activity. gazi.edu.trthepharmajournal.com

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govresearchgate.net For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used to guide lead optimization strategies. Lead optimization is the process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Key lead optimization strategies for this compound derivatives could include:

Substitution at the 2- and 4-positions of the oxazole ring: Introducing various substituents at these positions can be explored to enhance interactions with the target and improve ADME properties.

Modification of the 3-chlorophenyl group: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or other small functional groups can fine-tune the electronic and steric properties of the molecule.

Bioisosteric replacement: Replacing the oxazole ring or the phenyl ring with other bioisosteric groups can lead to compounds with improved properties.

Scaffold hopping: This involves replacing the central oxazole-phenyl scaffold with a different chemical scaffold while retaining the key pharmacophoric features.

Table 2: Hypothetical Lead Optimization of a this compound Derivative

| Compound ID | R1 (on Oxazole) | R2 (on Phenyl) | Hypothetical Potency (EC50, nM) |

| Lead-01 | H | 3-Cl | 500 |

| Opt-01 | CH3 | 3-Cl | 250 |

| Opt-02 | H | 3-Cl, 4-F | 150 |

| Opt-03 | CH3 | 3-Cl, 4-F | 50 |

This table provides a hypothetical example of a lead optimization campaign, demonstrating how systematic modifications can lead to increased potency.

By systematically applying these SAR principles and lead optimization strategies, it is possible to develop novel this compound derivatives with enhanced therapeutic potential.

Computational and Theoretical Investigations of 5 3 Chlorophenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of 5-(3-chlorophenyl)oxazole can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For substituted oxazole (B20620) and triazole derivatives, DFT calculations are commonly used to determine these energy levels. The HOMO-LUMO gap can indicate the potential for charge transfer interactions within the molecule. While specific calculated values for this compound are not detailed in the available literature, analysis of similar heterocyclic compounds shows that the distribution and energy of these orbitals are heavily influenced by the nature and position of substituents on the aromatic rings. For instance, in a study of a different chlorophenyl-triazole derivative, the HOMO was located over the triazole ring, indicating it as the primary electron-donating site.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, stability, and polarizability. A smaller gap implies higher reactivity. |

Note: Specific energy values for this compound require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution across a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For aromatic and heterocyclic compounds, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen. In the case of this compound, the nitrogen and oxygen atoms of the oxazole ring would be expected to be regions of high electron density (negative potential). The hydrogen atoms and the electron-withdrawing chlorine atom would influence the positive potential regions. Understanding the MEP is crucial for predicting how the molecule might interact with biological receptors or other molecules.

Molecular Dynamics Simulations to Understand Conformations and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor.

When a ligand like this compound is docked into a protein's active site, MD simulations can be used to assess the stability of the resulting complex. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. Such simulations provide a dynamic view that complements the static picture offered by docking studies, revealing how the molecule adapts its conformation to fit the binding pocket and the nature of the intermolecular interactions that stabilize the complex.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the molecular basis of a compound's activity.

Derivatives of oxazole and the structurally related oxadiazole have been investigated as inhibitors for various biological targets, including cancer-related proteins like EGFR tyrosine kinase and anti-inflammatory targets like cyclooxygenase-2 (COX-2). In a typical docking study, the this compound molecule would be placed into the active site of a target protein. A scoring function then calculates the binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction.

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. For example, studies on similar compounds have shown that the oxadiazole ring can form hydrophobic interactions with residues like Leu792 and Met793 in the EGFR tyrosine kinase active site. The chlorophenyl group could also form critical interactions within a hydrophobic pocket of a target receptor.

Table 2: Example Data from a Hypothetical Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase 1 | -8.5 | Leu123, Val130 | Hydrophobic |

| Asn258 | Hydrogen Bond | ||

| Example Receptor 2 | -7.2 | Phe345 | π-π Stacking |

| Cys350 | Halogen Bond (with Cl) |

Note: This table is illustrative. The actual targets and binding affinities for this compound would need to be determined through specific docking experiments.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

A 3D-QSAR model, for instance, uses information about the three-dimensional properties of molecules (e.g., steric and electrostatic fields) to predict activity. To build a QSAR model for a series of oxazole derivatives including this compound, one would need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). The model would then identify key structural features or physicochemical properties (descriptors) that are correlated with the observed activity. The study of related heterocyclic compounds suggests that features like hydrogen bond donors, aromatic rings, and hydrophobic groups are often crucial for activity and would be important components of a QSAR model.

In Silico Prediction of Reactivity and Synthetic Pathways

Computational tools can be used to predict the reactivity of molecules and to explore potential synthetic pathways. Reactivity predictions can be based on the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and MEP maps. These parameters help identify the most likely sites for chemical reactions.

Furthermore, specialized software can predict potential impurities that might arise during synthesis. For instance, in silico tools like Mirabilis can assess the potential for reactive transformations and predict the fate (or "purge") of an impurity through subsequent reaction steps. DFT calculations can also be employed to investigate the mechanism of a chemical reaction, modeling the transition states and intermediates to determine the most favorable reaction pathway for synthesizing the oxazole ring structure. This allows for the optimization of reaction conditions before performing laboratory experiments.

Advanced Computational Techniques (e.g., Machine Learning in Drug Discovery)

The integration of advanced computational techniques, particularly machine learning (ML), has become a cornerstone in modern drug discovery and development, offering powerful tools to predict the properties and potential activities of novel compounds like this compound. mdpi.comnih.gov Machine learning algorithms can analyze vast datasets of chemical information to build predictive models, significantly accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These methods are applied to develop Quantitative Structure-Activity Relationship (QSAR) models, predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and forecast potential toxicity, thereby reducing the time and cost associated with preclinical research. uta.eduyoutube.com

While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established for its parent class, oxazole derivatives, and other heterocyclic compounds. mdpi.comjcchems.comnih.gov These studies provide a clear framework for how this compound would be investigated using such techniques.

The process begins with the generation of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties. mdpi.com For a molecule like this compound, these descriptors would capture its unique features, such as size, shape, electronic properties, and lipophilicity. These descriptors are then used as input variables to train machine learning algorithms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. springernature.com In the context of this compound and its analogs, a QSAR model would be developed by correlating their molecular descriptors with experimentally determined biological activity, such as inhibitory concentration (IC50) against a specific biological target.

Commonly used machine learning algorithms for building QSAR models include Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests. mdpi.comyoutube.comresearchgate.net For instance, a study on a series of oxazole and oxadiazole derivatives active against Leishmania infantum successfully developed 2D-QSAR models with high predictive accuracy (R² = 0.90). mdpi.com Such a model could predict the antileishmanial activity of this compound based on its calculated descriptors.

Below is an illustrative data table showing how a QSAR model might be presented for a hypothetical series of 5-phenyloxazole derivatives.

| Compound Derivative | Key Descriptor (e.g., LogP) | Experimental pIC50 | Predicted pIC50 (from ML Model) |

| 5-phenyloxazole | 2.5 | 5.8 | 5.9 |

| 5-(4-chlorophenyl)oxazole | 3.1 | 6.5 | 6.4 |

| This compound | 3.1 | 6.7 | 6.6 |

| 5-(3-methoxyphenyl)oxazole | 2.3 | 6.1 | 6.0 |

| 5-(3-nitrophenyl)oxazole | 2.4 | 5.5 | 5.6 |

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of ADME and Toxicity Profiles

Beyond efficacy, the success of a drug candidate heavily depends on its pharmacokinetic and safety profiles. Machine learning models are extensively used to predict these properties in silico. jcchems.com For this compound, computational tools would be used to estimate properties crucial for its potential as a drug.

A study on newly designed oxazole derivatives used software to predict ADME properties, drug-likeness, and toxicity. jcchems.com The predicted parameters included lipophilicity (logP), topological polar surface area (TPSA), gastrointestinal absorption, and potential for blood-brain barrier (BBB) penetration. nih.gov Similarly, toxicity prediction models can assess risks such as mutagenicity and immunotoxicity based on the compound's structure. nih.gov

The following interactive table demonstrates typical ADME and toxicity predictions that would be generated for this compound and related compounds.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Toxicity Class (Predicted) |

| This compound | 193.62 | 3.1 | 30.1 | High | Yes | IV |

| Rosiglitazone (Reference) | 357.43 | 2.4 | 83.7 | High | Yes | IV |

| Pioglitazone (Reference) | 356.44 | 3.5 | 74.5 | High | Yes | V |

This table contains predicted data based on computational models for illustrative purposes. jcchems.com

By leveraging these advanced computational techniques, researchers can prioritize the synthesis and experimental testing of compounds like this compound that exhibit the most promising balance of high predicted activity and favorable drug-like properties, thereby streamlining the path to discovering new therapeutic agents. mdpi.com

Biological and Therapeutic Applications of 5 3 Chlorophenyl Oxazole Derivatives

Antimicrobial Activity

The oxazole (B20620) moiety is a key pharmacophore in a variety of compounds exhibiting antimicrobial effects. researchgate.net While extensive research on a wide array of oxazole derivatives has demonstrated their potential as antimicrobial agents, specific data on 5-(3-chlorophenyl)oxazole derivatives remains limited in publicly available scientific literature. The following sections summarize the general antimicrobial properties attributed to the broader class of oxazole-containing compounds, which may provide a basis for the potential activity of this compound derivatives.

Oxazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. esisresearch.org The mechanism of action for their antibacterial effects can vary, with some derivatives targeting essential bacterial enzymes. researchgate.net For instance, certain azole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.netresearchgate.net

Although specific studies detailing the antibacterial spectrum and potency of this compound derivatives are not widely available, the general class of oxazoles has shown promise. For example, some studies on substituted oxazoles have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains. However, without direct experimental data for this compound derivatives, it is not possible to provide a specific data table of their antibacterial efficacy.

The antifungal potential of oxazole-containing compounds is another area of significant research interest. researchgate.net The development of resistance to existing antifungal agents has spurred the search for novel chemical scaffolds, and oxazoles have emerged as a promising class. mdpi.com

Similar to the antibacterial data, specific antifungal studies on this compound derivatives are not readily found in the available literature. Research on other substituted oxazoles has indicated activity against various fungal pathogens, but direct MIC values for derivatives of this compound are not available to be presented in a data table.

Tuberculosis remains a major global health concern, and the development of new antitubercular agents is a critical research area. Oxazole derivatives have been identified as a class of compounds with potential activity against Mycobacterium tuberculosis. researchgate.net

While the broader class of oxazoles has been explored for antitubercular properties, specific research detailing the efficacy of this compound derivatives against M. tuberculosis is not extensively documented in the public domain. Consequently, a data table of MIC values for these specific derivatives cannot be compiled at this time.

Anticancer Potential and Mechanisms of Action

The anticancer properties of oxazole derivatives have been more extensively studied, with various compounds demonstrating cytotoxicity against a range of cancer cell lines. nih.govnih.gov The mechanism of action for these anticancer effects is often multifaceted, involving the inhibition of key cellular pathways necessary for cancer cell proliferation and survival. nih.gov

Research has demonstrated that the substitution pattern on the phenyl and oxazole rings plays a crucial role in the cytotoxic activity of these compounds. While comprehensive data across a wide range of cancer cell lines for simple this compound derivatives is limited, a study on a more complex derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, has shown potent cytotoxic effects against human prostate cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Androgen-dependent prostate cancer) | 0.03 |

| PC3 (Androgen-independent prostate cancer) | 0.08 |

Additionally, a study on a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which share the chlorophenyl moiety, has reported notable in vitro antiproliferative activity against several cancer cell lines. While these are not oxazole derivatives, the data suggests the potential contribution of the chlorophenyl group to anticancer activity. For instance, one of the more active compounds in this series, compound 6h , exhibited the following IC50 values:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6h (a 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative) | A549 (Lung carcinoma) | 3.854 |

| U87 (Glioblastoma) | 4.151 | |

| HL60 (Promyelocytic leukemia) | 17.522 |

One of the proposed mechanisms for the anticancer and antibacterial activity of some azole derivatives is the inhibition of DNA gyrase and other topoisomerase enzymes. researchgate.netnih.gov These enzymes are essential for managing the topological state of DNA during replication, transcription, and recombination. Their inhibition can lead to DNA damage and ultimately cell death.

While the inhibition of DNA gyrase is a known mechanism for some heterocyclic compounds, direct experimental evidence specifically linking this compound derivatives to this pathway is not well-documented in the available literature. A study on a series of pyrazole, oxazole, and imidazole (B134444) derivatives did show moderate inhibition against DNA gyrase and topoisomerase IV, with IC50 values in the range of 9.4-25 µg/mL. researchgate.net However, the specific structures and substitution patterns of the tested oxazole derivatives were not detailed, making it impossible to confirm if a this compound derivative was included in the study. Therefore, while it is a plausible mechanism of action for this class of compounds, further research is needed to establish a direct link.

Apoptosis Induction and Cell Cycle Arrest

Derivatives of this compound have demonstrated notable potential in oncology by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and shown to effectively suppress the progression of the cell cycle and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. nih.govmdpi.com Two such compounds, in particular, exhibited significant inhibitory effects on EGFR kinase, a key target in cancer therapy. nih.gov These compounds were found to arrest the cell cycle at different phases and trigger apoptosis, suggesting their potential as lead molecules for developing new anticancer agents. nih.govmdpi.com The apoptotic effect of these compounds was confirmed through annexin (B1180172) V-FITC/PI staining and flow cytometry, which showed a significant increase in apoptotic cells after treatment. mdpi.com

| Cell Line | Compound | Effect |

| A549 (Lung Carcinoma) | Compound 10 | Arrests G1/G2 phases |

| Compound 13 | Induces G1/S arrest | |

| MDA-MB-231 (Breast Cancer) | Compound 10 | Arrests G2/S phase |

| Compound 13 | Induces G1/S arrest | |

| SKOV3 (Ovarian Cancer) | Compound 10 | Arrests G2/S phase |

| Compound 13 | Arrests S phase |

Anti-inflammatory Properties

The this compound scaffold is a key feature in the design of novel anti-inflammatory agents. Research has focused on the development of derivatives that can effectively modulate inflammatory pathways.

A significant area of investigation for this compound derivatives is their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A series of 2,5-biaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors, with several compounds showing potent and selective inhibition of the enzyme. researchgate.net Structure-activity relationship studies have indicated that the presence of methylsulfonyl moieties on these derivatives leads to more selective inhibition of COX-2. researchgate.net This is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net In vivo studies using the carrageenan-induced rat paw edema assay, a standard model for inflammation, have demonstrated that some of these derivatives exhibit superior anti-inflammatory activity compared to the well-known COX-2 inhibitor, celecoxib. researchgate.net

Antiviral Activity

The therapeutic potential of this compound derivatives extends to antiviral applications. Researchers have synthesized and evaluated various derivatives for their ability to combat viral infections. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and tested for their antiviral activity against the tobacco mosaic virus (TMV). nih.govresearchgate.net

While research into the specific antiviral mechanisms of this compound derivatives is ongoing, the general approach often involves targeting key viral enzymes. For many antiviral compounds, DNA polymerase is a critical target, as its inhibition prevents the replication of the viral genome. The structural features of oxazole and its derivatives make them candidates for interacting with the active sites of such viral enzymes.

Other Reported Biological Activities

Derivatives of this compound have emerged as a promising class of compounds in the search for new antidiabetic agents. One of the primary mechanisms explored is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial blood glucose levels. nih.govrsc.org

A series of novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide (B126) derivatives were synthesized and showed significant in-vitro α-amylase and α-glucosidase inhibitory activities, with some compounds demonstrating potency comparable to the standard drug acarbose. researchgate.net Another study on novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives also reported potent inhibition of both α-amylase and α-glucosidase. nih.gov In vivo studies with these derivatives in diabetic models have shown a significant reduction in blood glucose levels, as well as a decrease in glycated hemoglobin (HbA1c), a long-term marker of glucose control. nih.gov

| Enzyme Target | Derivative Class | Key Findings |

| α-Amylase & α-Glucosidase | N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides | Potent inhibition, comparable to acarbose. researchgate.net |

| α-Amylase & α-Glucosidase | Thiazolidinedione-1,3,4-oxadiazole hybrids | Potent dual inhibitors. nih.gov |

| Not Specified | 1,3,4-Oxadiazole derivatives | Significant reduction in blood glucose and HbA1c in vivo. nih.gov |

Antihypertensive

Currently, there is limited specific information available in peer-reviewed literature detailing the antihypertensive activities of compounds directly derived from the this compound scaffold. While broader classes of oxazole and isoxazole (B147169) derivatives have been investigated for potential cardiovascular effects, including the inhibition of phosphodiesterase or antagonism of α1-adrenergic receptors, specific studies focusing on derivatives of this compound in this therapeutic area are not prominently documented. nih.govnih.gov

Analgesic

Investigations into the analgesic or antinociceptive properties of this compound derivatives are not extensively reported in the current scientific literature. Although other heterocyclic compounds containing a chlorophenyl moiety have been assessed for pain-relief potential, specific data for derivatives from the this compound chemical family remains scarce. nih.govnih.gov

Immunomodulatory Effects

Studies have been conducted on related heterocyclic structures, providing insight into potential immunomodulatory activities. One investigation focused on a salicylic (B10762653) acid derivative containing a 5-(3-chlorophenyl) substituted ring, specifically 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline. mdpi.com

This compound was found to stimulate the mitogen-induced proliferation of lymphocytes from spleens and mesenteric lymph nodes. mdpi.com It also increased the production of interleukin-1β (IL-1β) in peritoneal cell cultures stimulated by lipopolysaccharide (LPS). mdpi.com The research further identified that this compound demonstrated mitogenic activity toward human lymphocytes and mouse splenocytes, an effect attributed to an increase in the secretion of interleukin-2 (B1167480) (IL-2). mdpi.com

Table 1: Immunomodulatory Effects of a 5-(3-Chlorophenyl)-4,5-dihydroisoxazoline Derivative

| Compound Name | Biological Effect | Key Findings | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline | Lymphocyte Proliferation | Stimulated mitogen-induced proliferation of spleen and mesenteric lymph node lymphocytes. | mdpi.com |

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline | Cytokine Production | Increased LPS-elicited IL-1β production. Mitogenic activity linked to increased IL-2 secretion. | mdpi.com |

Antioxidant Activity

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of therapeutic agents. The following sections review available research on how derivatives of this compound may interact with biological targets.

Enzyme Inhibition Studies

The oxazole core is a feature in various molecules designed as enzyme inhibitors. Research on different classes of oxazole derivatives has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. nih.govmdpi.com For instance, series of trans-amino-5-arylethenyl-oxazoles and benzimidazole-based oxazole analogues have been identified as cholinesterase inhibitors. nih.govmdpi.com However, these studies did not specifically report on derivatives containing the this compound structure. Similarly, while certain phosphorylated oxazole derivatives have been linked to the inhibition of phosphodiesterase III (PDE3), specific data for this compound derivatives is not detailed. nih.gov

Receptor Binding Assays

Information from receptor binding assays for derivatives of this compound is limited in published literature. Studies on related isoxazole derivatives have demonstrated affinity for specific receptors; for example, certain isoxazole compounds have been identified as potent and selective α1-adrenergic receptor antagonists in binding assays using radioligands like [3H]-prazosin. nih.gov This antagonism is a potential mechanism for antihypertensive effects. However, direct evidence from receptor binding assays for derivatives of the this compound scaffold is not currently available.

Cellular Pathway Modulation

While direct studies on the cellular pathway modulation of this compound are not extensively documented, research on structurally related oxazole compounds provides insight into potential mechanisms. The biological activity of oxazole derivatives is often attributed to their ability to interact with various enzymes and receptors, thereby modulating key cellular signaling pathways involved in disease progression. chemistryviews.org

Several studies on analogous oxazole structures have identified specific molecular targets. For instance, certain 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylate derivatives have been investigated for their anticancer properties. Molecular docking studies for one such compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, suggested potential interactions with the colchicine (B1669291) binding site of tubulin and the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a common mechanism for cytotoxic agents. Similarly, inhibition of CDKs, which are crucial regulators of the cell cycle, can halt aberrant cell proliferation in cancer.

Furthermore, fused heterocyclic systems containing an oxazole ring, such as oxazolo[5,4-d]pyrimidines, have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.

Other research has pointed towards DNA gyrase inhibition as a potential mechanism for antibacterial oxazole derivatives, suggesting that these compounds could interfere with bacterial DNA replication. derpharmachemica.com The diverse targets of various oxazole analogues underscore the therapeutic potential of the scaffold, which may be applicable to this compound derivatives.

| Derivative Class | Potential Molecular Target | Modulated Cellular Pathway | Therapeutic Area |

|---|---|---|---|

| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Tubulin, CDK2 | Microtubule dynamics, Cell cycle regulation | Anticancer |

| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Angiogenesis | Anticancer |

| Complex Pyrazole-Oxazoles | DNA Gyrase | Bacterial DNA replication | Antibacterial |

In Vivo Efficacy Studies and Animal Models

While direct data is scarce, studies on other oxazole derivatives can serve as a reference for potential methodologies. For example, the in vivo activity of 5-(4'-methoxyphenyl)-oxazole, an analogue with a different substitution on the phenyl ring, was assessed using the nematode Caenorhabditis elegans. This study focused on the compound's ability to inhibit the hatching and growth of the organism, demonstrating the use of a simple invertebrate model for initial efficacy screening of this class of compounds.

In the context of anticancer research, in vitro screening of oxazole derivatives against panels of human cancer cell lines is more common. For instance, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, including a derivative with a 4-chlorophenyl group, were evaluated by the National Cancer Institute (NCI) against 59 different human cancer cell lines. biointerfaceresearch.com Such in vitro studies are precursors to in vivo testing. Compounds showing significant cytostatic or cytotoxic effects in these assays would typically advance to evaluation in animal models of cancer, such as xenograft models in immunocompromised mice, where human tumors are implanted to assess the compound's ability to inhibit tumor growth in vivo. However, published results of such animal studies for close analogues of this compound are limited.

| Derivative/Analogue | Animal/Model System | Focus of Study | Observed Efficacy |

|---|---|---|---|

| 5-(4'-Methoxyphenyl)-oxazole | Caenorhabditis elegans | Antinematodal Activity | Inhibition of hatch and growth |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | NCI-60 Human Tumor Cell Line Screen (In Vitro) | Anticancer Activity | Cytostatic effect against CNS cancer cell lines (SNB-75, SF-539) |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Enhanced Yield and Sustainability

The synthesis of 5-aryloxazoles, including 5-(3-Chlorophenyl)oxazole, has traditionally relied on established methods. However, the future of its production hinges on the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. Green chemistry principles are becoming increasingly important in chemical synthesis, aiming to reduce hazardous waste and energy consumption. nih.govresearchgate.net

Future research should focus on:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for oxazole (B20620) formation. tandfonline.comnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency, representing a promising avenue for the large-scale production of this compound. acs.org

Sustainable Catalysis: The exploration of earth-abundant metal catalysts, such as calcium, can provide greener alternatives to traditional precious metal catalysts. nih.govresearchgate.net

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key goal for sustainable synthesis. nih.gov

| Synthetic Method | Key Features | Potential Advantages for Future Synthesis | Reference |

|---|---|---|---|

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC). | Well-established for 5-substituted oxazoles; can be modified for greener conditions (e.g., using ionic liquids, microwave assistance). | nih.gov |

| Calcium-Catalyzed Synthesis | Uses an earth-abundant and non-toxic metal catalyst. | High sustainability, rapid reaction times, and generation of benign by-products. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Reduced reaction times, often leading to higher yields and cleaner product profiles. | tandfonline.comnih.gov |

| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor. | Enhanced safety, scalability, process control, and consistent product quality. | acs.org |

Exploration of New Biological Targets and Therapeutic Applications

The oxazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide array of biological activities. researchgate.netnih.gov Derivatives have shown anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov While the specific biological profile of this compound is not extensively detailed, its structure suggests that it could interact with various biological targets.

Future research should aim to screen this compound against a broad panel of biological targets to uncover novel therapeutic applications. Potential areas of investigation include:

Anticancer Activity: Many oxazole derivatives exhibit potent anticancer effects by targeting key proteins involved in cancer progression, such as protein kinases (e.g., VEGFR2), tubulin, DNA topoisomerases, and STAT3. benthamscience.comnih.govresearchgate.netnih.gov

Antimicrobial Effects: The scaffold is present in natural and synthetic compounds with activity against bacteria and fungi, suggesting potential as a lead for new anti-infective agents. mdpi.com

Neurological Disorders: Given the presence of the chlorophenyl moiety, which is found in many CNS-active drugs, exploring targets within the central nervous system could be a fruitful avenue.

| Therapeutic Area | Potential Biological Target | Rationale/Significance | Reference |

|---|---|---|---|

| Oncology | VEGFR2 Kinase | Inhibition of angiogenesis (formation of new blood vessels) is a key strategy in cancer therapy. | nih.gov |

| Oncology | Tubulin | Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. | benthamscience.comresearchgate.net |

| Oncology | DNA Topoisomerases | These enzymes are critical for DNA replication and are validated targets for chemotherapy. | benthamscience.comresearchgate.net |

| Infectious Diseases | Bacterial DNA Gyrase | An essential bacterial enzyme that is a well-established target for antibiotics. | mdpi.com |

| Inflammatory Diseases | Cyclooxygenase (COX) | Inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). | researchgate.net |

Rational Design of Potent and Selective Derivatives with Improved Pharmacological Profiles

Once a promising biological activity is identified, the principles of rational drug design can be applied to create derivatives of this compound with enhanced properties. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect its biological activity, selectivity, and pharmacokinetic profile. tandfonline.comnih.gov

Key strategies for the rational design of new derivatives include:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically influence activity. For example, introducing additional halogen atoms or electron-donating/withdrawing groups could enhance target binding and lipophilicity. nih.gov

Modification of the Oxazole Ring: Adding substituents at the C2 or C4 positions of the oxazole ring can modulate the molecule's electronic properties and steric profile, leading to improved potency and selectivity.

Bioisosteric Replacement: The oxazole ring or the chlorophenyl group could be replaced by other chemical groups (bioisosteres) with similar physical or chemical properties to fine-tune the compound's pharmacological profile. smolecule.com

Combination Therapies and Synergistic Effects

In modern medicine, particularly in oncology, combination therapy has become a standard of care to enhance efficacy and overcome drug resistance. If this compound or its optimized derivatives demonstrate significant activity against a specific disease, a critical future direction would be to investigate their potential in combination with existing therapeutic agents. For instance, if a derivative shows anticancer properties, it could be tested for synergistic effects with established chemotherapeutic drugs or targeted therapies. Such studies would aim to determine if the combination allows for lower doses of each agent, thereby reducing toxicity while achieving a greater therapeutic effect.

Application in Chemical Biology Tools and Probes

Chemical probes are small molecules used to study biological systems and targets. rsc.org A compound with high potency and selectivity for a specific protein can be developed into a valuable research tool. Future work could focus on transforming this compound into a chemical probe. This could be achieved by:

Attaching a Fluorophore: A fluorescent tag could be chemically linked to the molecule, allowing researchers to visualize its localization within cells and its interaction with its biological target using fluorescence microscopy. nih.govacs.org

Immobilization on a Solid Support: The compound could be attached to a solid matrix for use in affinity chromatography to isolate and identify its binding partners from cell lysates.

The development of such probes would not only validate the compound's mechanism of action but also provide powerful tools for fundamental biological research. researchgate.net

Advanced Materials Science Applications

The field of materials science is constantly seeking novel organic molecules with unique electronic and photophysical properties. The structure of this compound, containing both aromatic and heterocyclic components, suggests potential for its use in the development of advanced materials. tandfonline.comsmolecule.com Future research could explore its application in:

Organic Electronics: Aryl-oxazole derivatives can possess semiconductor properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net

Fluorescent Materials: The inherent fluorescence of some oxazole derivatives could be harnessed in the development of sensors, dyes, or markers.

This line of research would involve synthesizing a series of derivatives and systematically studying their photophysical and electronic properties to identify candidates for specific material science applications.

Q & A

Key trends :

- Electron-withdrawing groups (e.g., Cl) improve metabolic stability.

- Bulky substituents (e.g., benzophenone) reduce membrane permeability but enhance target binding .

What challenges arise in purifying this compound derivatives, and how can they be mitigated?

Level: Basic

Methodological Answer:

- Challenge : Low solubility in polar solvents due to aromaticity.

- Solutions :

- Recrystallization : Use water-ethanol mixtures (1:3 v/v) for high-purity crystals.

- Chromatography : Silica gel columns with hexane:ethyl acetate (4:1) eluent separate regioisomers .

- Extraction : Tert-butyl methyl ether minimizes co-elution of TosMIC byproducts .

How do halogen bonding interactions affect the solid-state properties of this compound cocrystals?

Level: Advanced

Methodological Answer:

Halogen bonds (C−I⋯N/O) dominate packing motifs:

- Cocrystal stability : Iodine σ-hole interactions with oxazole N (bond length ≈ 2.9 Å) enhance thermal stability (Tₘ > 200°C) .

- Luminescence modulation : Cocrystals with 1,3,5-trifluoro-2,4,6-triiodobenzene exhibit blue-shifted emission (λₑₘ = 450 nm) due to restricted π-π stacking .

- Design tip : Use SC-XRD to confirm XB geometry and Hirshfeld surface analysis for intermolecular interaction quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.